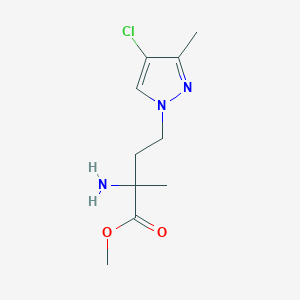![molecular formula C11H9FO2 B13535798 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as 8-fluoro-3,4-dihydroisoquinoline.
Cyclization Reaction: The precursor undergoes a cyclization reaction to form the spirocyclic structure. This step often involves the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide.
Industrial Production Methods
Industrial production of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
作用机制
The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways.
相似化合物的比较
Similar Compounds
- 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine hydrochloride
- 6-Fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4’-imidazolidine]-2’,5’-diones
Uniqueness
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is unique due to its specific spirocyclic structure and the presence of a fluorine atom. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable subject of study in both academic and industrial research.
属性
分子式 |
C11H9FO2 |
|---|---|
分子量 |
192.19 g/mol |
IUPAC 名称 |
8-fluorospiro[3H-chromene-2,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H9FO2/c12-8-3-1-2-7-9(13)6-11(4-5-11)14-10(7)8/h1-3H,4-6H2 |
InChI 键 |
ROXCJRODQBCTRM-UHFFFAOYSA-N |
规范 SMILES |
C1CC12CC(=O)C3=C(O2)C(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


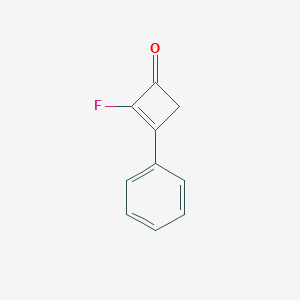
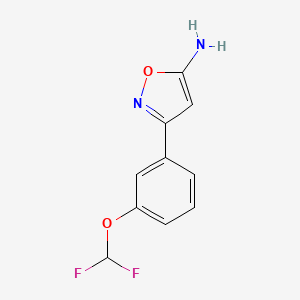
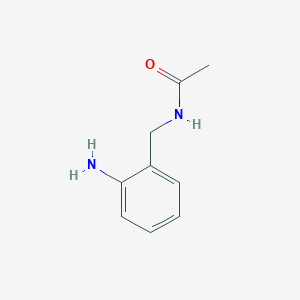
![3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)

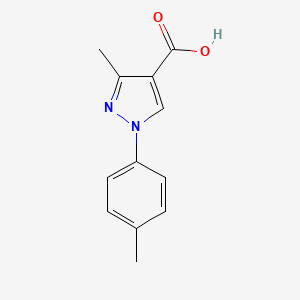
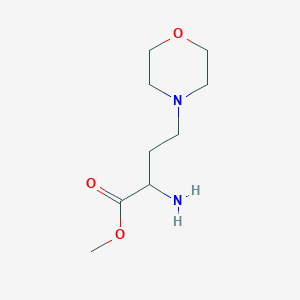
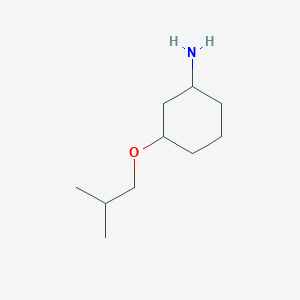
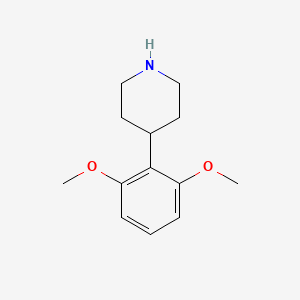
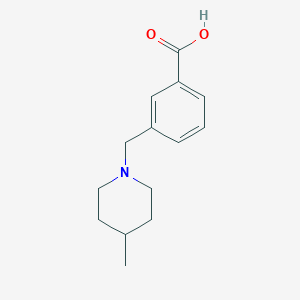
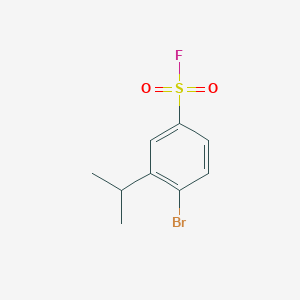
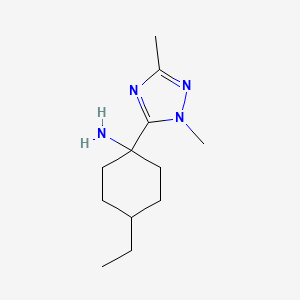
![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)
